molecular formula C15H27BO4 B1608635 Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate CAS No. 352534-74-8

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate

Cat. No.: B1608635
CAS No.: 352534-74-8
M. Wt: 282.19 g/mol
InChI Key: KIZPVRIPRYPEAY-UHFFFAOYSA-N
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Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate is an organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate typically involves the reaction of an appropriate alkene with a boron-containing reagent. One common method involves the hydroboration of alkenes using pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a transition metal catalyst . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and other side reactions.

Chemical Reactions Analysis

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate can be compared with other boron-containing compounds such as:

This compound’s unique combination of a boron-containing dioxaborolane ring and an ester group makes it particularly versatile in organic synthesis and other applications.

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZPVRIPRYPEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399469
Record name Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352534-74-8
Record name Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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